2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;diiodide
Description
This compound is a quaternary ammonium salt featuring a xanthene carboxamide core substituted with two chlorine atoms at positions 2 and 6. The piperidin-1-ium moiety is modified with an ethyl group and a cyclooctenylmethyl substituent, forming a cationic center. The diiodide counterion enhances solubility and stability in polar solvents.
Key structural features include:
- Xanthene core: A planar aromatic system with oxygen bridges, enabling π-π stacking interactions.
- Chlorine substituents: Electron-withdrawing groups that modulate electronic properties and binding affinity.
- Cyclooctenylmethyl group: A bulky, hydrophobic substituent that may influence steric interactions and membrane permeability.
- Diiodide counterion: Enhances ionic character, improving solubility in aqueous media.
Properties
Molecular Formula |
C60H74Cl4I2N4O4 |
|---|---|
Molecular Weight |
1310.9 g/mol |
IUPAC Name |
2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;diiodide |
InChI |
InChI=1S/2C30H36Cl2N2O2.2HI/c2*1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;;/h2*8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;2*1H/b2*21-8+;; |
InChI Key |
UADIUMALIYGKHV-HDKSIJFCSA-N |
Isomeric SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(OC4=C2C=C(C=C4)Cl)C=CC(=C3)Cl)C/C/5=C/CCCCCC5.CC[N+]1(CCC(CC1)NC(=O)C2C3=C(OC4=C2C=C(C=C4)Cl)C=CC(=C3)Cl)C/C/5=C/CCCCCC5.[I-].[I-] |
Canonical SMILES |
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-].[I-] |
Origin of Product |
United States |
Biological Activity
2,7-Dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; diiodide is a synthetic compound notable for its complex structure and significant biological activity, particularly as a chemokine receptor antagonist. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a xanthene core with chlorine substitutions at positions 2 and 7, a piperidine ring, and an iodide counterion. This unique configuration contributes to its reactivity and selectivity towards specific biological targets.
| Component | Structure |
|---|---|
| Xanthene Core | Xanthene |
| Chlorine Atoms | 2,7 positions |
| Piperidine Ring | Present |
| Iodide Ion | Counterion |
The primary biological activity of this compound lies in its ability to selectively inhibit the chemokine receptors CCR1 and CCR3. These receptors are crucial in mediating inflammatory responses and immune cell migration. By blocking these receptors, the compound can significantly reduce chemotaxis induced by chemokines such as MIP-1α and eotaxin.
Key Findings:
- Inhibition of Chemotaxis : Studies have shown that the compound effectively inhibits the migration of immune cells towards sites of inflammation by blocking CCR1 and CCR3 signaling pathways.
- Therapeutic Potential : Its selective antagonism suggests potential applications in treating diseases characterized by excessive inflammation, such as asthma and rheumatoid arthritis.
Research Studies
Several studies have investigated the biological activity of this compound:
Case Study 1: In Vitro Analysis
A study conducted on human immune cells demonstrated that treatment with 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide; diiodide resulted in a significant decrease in cell migration towards MIP-1α compared to untreated controls.
Case Study 2: In Vivo Efficacy
In an animal model of inflammation, administration of the compound led to reduced leukocyte infiltration in inflamed tissues, indicating its effectiveness in modulating immune responses.
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions:
- Synthesis of Xanthene Core : Typically achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.
- Piperidine Ring Introduction : Achieved via nucleophilic substitution using an appropriate piperidine derivative.
- Cyclooctene Moiety Addition : Added through cycloaddition reactions.
Comparison with Similar Compounds
N-(1-Ethylpiperidin-4-yl)-9H-xanthene-9-carboxamide ()
- Molecular Formula : C₂₁H₂₄N₂O₂
- Molecular Weight : 336.43 g/mol
- Key Differences : Lacks chlorine substituents and the cyclooctenylmethyl group. The absence of diiodide reduces ionic character (logP = 3.02 vs. expected lower logP for the diiodide salt).
- Implications : Higher lipophilicity may enhance blood-brain barrier penetration compared to the diiodide salt.
N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide ()
- Molecular Formula : C₂₈H₂₈N₂O₄
- Molecular Weight : 456.5 g/mol
- Key Differences: Features a phenoxyacetyl group instead of cyclooctenylmethyl, introducing hydrogen-bonding capability. The neutral form (vs. quaternary ammonium) reduces solubility in polar solvents.
Halogenated Xanthene Derivatives
2-Chloro-N-(6,8-dimethoxy-9-oxo-9H-xanthen-2-yl)-acetamide ()
- Molecular Formula: Not explicitly stated, but ESI-MS data ([2M + Na]⁺ = 565.19) suggests a molecular weight of ~271 g/mol.
- Key Differences : Contains methoxy and acetamide groups instead of a piperidinium-carboxamide system. The absence of a cationic center limits ionic interactions.
- Activity : Reported as a dipeptidyl peptidase-4 (DPP-4) inhibitor, highlighting the pharmacological relevance of halogenated xanthenes .
Piperidinium-Based Analogues
Cyclopentaquinoline-Acridine Hybrids ()
- Example Compound: N-[6-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)hexyl]acridine-9-carboxamide hydrochloride (3e) Molecular Weight: ~550–600 g/mol (estimated) Key Differences: Replaces xanthene with acridine, a tricyclic aromatic system with higher planarity. The cyclopentaquinoline moiety introduces additional nitrogen atoms for hydrogen bonding. Physical Properties: Melting points range from 160°C to 195°C, suggesting thermal stability comparable to the target compound .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
Impact of Halogenation: The 2,7-dichloro substitution in the target compound likely enhances electrophilicity and binding to enzymatic targets (e.g., DPP-4 as in ) compared to non-halogenated analogs .
Role of the Cyclooctenyl Group : This bulky substituent may improve selectivity by reducing off-target interactions but could also limit bioavailability due to steric hindrance.
Counterion Effects: The diiodide salt increases aqueous solubility compared to hydrochloride salts in cyclopentaquinoline-acridine hybrids (), making it more suitable for intravenous formulations.
Thermal Stability : High melting points in acridine-carboxamide hybrids (160–195°C) suggest that the target compound may exhibit similar stability, critical for long-term storage .
Preparation Methods
Synthesis of the Xanthene Carboxylic Acid Precursor
The foundational step involves preparing 2,7-dichloro-9H-xanthene-9-carboxylic acid, the core scaffold of the target compound. Industrial-scale chlorination of xanthene-9-carboxylic acid is achieved using chlorine gas or thionyl chloride (SOCl₂) in the presence of Lewis acid catalysts such as FeCl₃ . Continuous flow reactors are employed to enhance yield (≥85%) and minimize byproducts like polychlorinated derivatives . Key parameters include:
| Parameter | Chlorine Gas Method | Thionyl Chloride Method |
|---|---|---|
| Temperature | 40–60°C | 25–30°C (reflux) |
| Reaction Time | 6–8 hours | 12–16 hours |
| Catalyst Loading | 5 mol% FeCl₃ | Not required |
| Purity (HPLC) | ≥98% | ≥97% |
The thionyl chloride method avoids gaseous Cl₂ handling but requires longer reaction times. Both routes yield the dichlorinated xanthene carboxylic acid, which is crystallized from ethanol/water mixtures .
Functionalization of the Piperidine Moiety
The piperidine fragment—1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium—is synthesized via a photocatalytic hydroamination strategy. Cyclooctadiene (COD) reacts with piperidine derivatives under visible-light irradiation using an iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]⁺) and thiophenol as a hydrogen atom transfer (HAT) agent . This one-pot, two-step process achieves 69–86% yields (Table 1) :
Table 1: Optimization of Cyclooctadiene Hydroamination
| Entry | COD Equiv. | [Ir] Loading | Thiol (mol%) | Yield |
|---|---|---|---|---|
| 1 | 5.0 | 2.0 mol% | 50 | 76% |
| 2 | 10 | 2.0 mol% | 50 | 82% |
| 6 | 10 | 0.25 mol% | 15 | 69% |
Higher COD equivalents suppress over-hydroamination byproducts. The resulting cyclooctenyl-piperidine intermediate is alkylated with ethyl iodide in acetonitrile at 60°C for 24 hours to form the quaternary ammonium salt .
Amide Coupling and Final Assembly
The xanthene carboxylic acid is activated as an acid chloride using SOCl₂ (25°C, 4 hours) and coupled with the piperidine ammonium salt in dichloromethane (DCM) with triethylamine (TEA) as a base . Iodine catalysis (5 mol% I₂) enhances the nucleophilic substitution reaction between the acid chloride and amine, achieving 78–92% yields under mild conditions (40°C, 6 hours) . The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Ion Exchange to Diiodide Salt
The final quaternary ammonium chloride intermediate undergoes anion exchange with potassium iodide (KI) in methanol/water (3:1) at 50°C for 12 hours. The diiodide salt precipitates upon cooling and is isolated by filtration (yield: 89–93%) .
Critical Analysis of Synthetic Challenges
-
Stereochemical Control : The (1E)-cyclooctenyl configuration is preserved using rigid reaction conditions (low temperature, inert atmosphere) during hydroamination .
-
Byproduct Mitigation : Over-chlorination of the xanthene core is minimized via precise stoichiometry (Cl₂:xanthene = 2.2:1) .
-
Scalability : Continuous flow systems for chlorination and photocatalytic reactors for hydroamination enable gram-scale production .
Comparative Evaluation of Methodologies
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) to confirm structural integrity, high-performance liquid chromatography-mass spectrometry (HPLC-MS) for purity assessment, and X-ray crystallography for resolving stereochemical ambiguities. Computational tools, such as density functional theory (DFT), can predict spectroscopic profiles and validate experimental data .
Q. How can synthesis protocols be optimized to improve yield and reproducibility?
- Methodological Answer : Apply Design of Experiments (DoE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity). Use response surface methodology (RSM) to identify optimal conditions. Process control simulations (e.g., finite element modeling) can predict scalability challenges .
Q. What strategies ensure accurate measurement of the compound’s solubility and stability?
- Methodological Answer : Conduct kinetic solubility studies in physiologically relevant buffers (e.g., PBS) using UV-Vis spectrophotometry. Stability assessments under varied pH and temperature conditions should follow ICH guidelines, with degradation products analyzed via LC-MS .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Replicate experiments under strictly controlled conditions (e.g., cell line authentication, reagent batch consistency). Employ meta-analysis to identify confounding variables (e.g., assay interference from iodine counterions). Bayesian statistical models can quantify uncertainty in dose-response relationships .
Q. What theoretical frameworks guide mechanistic studies of its molecular interactions?
- Methodological Answer : Integrate molecular docking simulations (e.g., AutoDock Vina) with receptor theory to hypothesize binding modes. Validate using surface plasmon resonance (SPR) for kinetic binding constants. Link findings to broader frameworks like allosteric modulation or ion channel kinetics .
Q. How can AI enhance predictive modeling of its physicochemical properties?
- Methodological Answer : Train neural networks on datasets of structurally related xanthene derivatives to predict logP, pKa, and membrane permeability. Use COMSOL Multiphysics for multiparameter optimization of synthetic routes, incorporating real-time feedback from robotic synthesis platforms .
Q. What methodologies address challenges in isolating enantiomeric or diastereomeric forms?
- Methodological Answer : Employ chiral stationary phases (CSPs) in preparative HPLC, guided by molecular dynamics simulations of enantiomer-CSP interactions. Circular dichroism (CD) spectroscopy and vibrational optical activity (VOA) can confirm enantiomeric purity .
Methodological Notes
- Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT for NMR chemical shifts) to minimize artifacts .
- Theoretical Alignment : Anchor studies in established frameworks (e.g., structure-activity relationship models) to ensure hypothesis-driven research .
- Contradiction Management : Use systematic reviews to contextualize discrepancies, emphasizing reproducibility and transparency in reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
